6-Chloro-N-[5-(hydroxymethyl)-2-methylphenyl]-5-methylpyridine-3-sulfonamide
Description
6-Chloro-N-[5-(hydroxymethyl)-2-methylphenyl]-5-methylpyridine-3-sulfonamide is a sulfonamide derivative featuring a pyridine core substituted with chloro and methyl groups at positions 6 and 5, respectively. The sulfonamide group is linked to a substituted phenyl ring containing hydroxymethyl and methyl substituents. The hydroxymethyl group may enhance solubility, while the chloro and methyl substituents could influence electronic properties and steric interactions.
Properties
IUPAC Name |
6-chloro-N-[5-(hydroxymethyl)-2-methylphenyl]-5-methylpyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3S/c1-9-3-4-11(8-18)6-13(9)17-21(19,20)12-5-10(2)14(15)16-7-12/h3-7,17-18H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMACYDJTMJSASC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CO)NS(=O)(=O)C2=CN=C(C(=C2)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Chloro-N-[5-(hydroxymethyl)-2-methylphenyl]-5-methylpyridine-3-sulfonamide is a sulfonamide derivative with significant potential in medicinal chemistry. This compound has garnered interest due to its structural features that suggest a variety of biological activities, particularly as an inhibitor of carbonic anhydrases (CAs), which play crucial roles in various physiological and pathological processes.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 326.8 g/mol. Its structure includes a pyridine ring, a sulfonamide group, and a hydroxymethyl-substituted aromatic moiety, contributing to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1436268-36-8 |
| Molecular Formula | |
| Molecular Weight | 326.8 g/mol |
Inhibition of Carbonic Anhydrases
Recent studies have focused on the inhibitory effects of sulfonamide derivatives on various isoforms of human carbonic anhydrases, particularly CA IX and CA XII. These isoforms are implicated in tumor progression and metastasis, making them valuable targets for cancer therapy.
- In vitro Studies : Research demonstrated that several modified sulfonamides exhibited potent inhibition against CA IX and CA XII. For instance, compounds structurally related to this compound showed IC50 values ranging from 51.6 to 99.6 nM against CA IX under hypoxic conditions, indicating their potential as therapeutic agents in hypoxic tumor microenvironments .
- Cell Viability Assays : In studies involving human cancer cell lines such as HT-29 (colon cancer) and MDA-MB-231 (breast cancer), compounds similar to the target compound displayed significant reductions in cell viability, particularly under hypoxia. For example, at high concentrations (400 μM), a decrease in cell viability by approximately 20% was observed .
The mechanism by which these compounds exert their effects appears to involve:
- Inhibition of Tumor Microenvironment Acidification : Compounds were shown to reverse the acidification associated with tumor metabolism, which is critical for cancer cell survival and proliferation.
- Impact on Cell Migration : Certain derivatives inhibited the migration of cancer cells, suggesting potential applications in preventing metastasis .
Case Study 1: Inhibitory Effects on Cancer Cell Lines
In a comparative study involving various sulfonamide derivatives, it was found that those with hydroxymethyl substitutions exhibited enhanced inhibitory activity against CA IX compared to their non-modified counterparts. The study highlighted the importance of structural modifications in enhancing biological efficacy .
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that specific substitutions at the aromatic ring significantly influenced the inhibitory potency against carbonic anhydrases. For instance, the introduction of a methoxy group was found to enhance activity compared to other substituents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Comparison with 3-Chloro-N-phenyl-phthalimide (Fig. 1)
Structural Differences :
- Core scaffold : The target compound has a pyridine-sulfonamide system, whereas 3-chloro-N-phenyl-phthalimide () is based on a phthalimide ring .
- Substituents : Both compounds feature chloro and aryl groups, but the target includes hydroxymethyl and methyl groups on the phenyl ring, absent in 3-chloro-N-phenyl-phthalimide.
Functional and Application Differences :
- 3-Chloro-N-phenyl-phthalimide is a monomer precursor for polyimides, valued for high thermal stability in polymer synthesis .
- Its hydroxymethyl group may improve aqueous solubility compared to the hydrophobic phthalimide derivative.
Comparison with N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide ()
Structural Differences :
Data Table: Comparative Analysis of Structural and Functional Features
*Molecular weights estimated based on structural formulas.
Research Findings and Limitations
- Structural Insights : The target compound’s sulfonamide and pyridine moieties differentiate it from phthalimide () and pyrimidine-based () analogs.
- Functional Hypotheses : While 3-chloro-N-phenyl-phthalimide is polymer-oriented, the target’s sulfonamide group aligns with bioactive molecules, though experimental validation is absent.
- Limitations : Direct data on the target compound’s properties are unavailable in the provided evidence. Comparisons rely on substituent effects observed in structural analogs.
Preparation Methods
Chlorination and Sulfonation of Pyridine Derivatives
The synthesis of the sulfonyl chloride precursor begins with functionalization of the pyridine ring. Patent US4612377A outlines a method for preparing chlorinated pyridines via treatment of dihalo-piperidine derivatives with phosphorus oxychloride (POCl₃) in high-boiling solvents like 1,2,4-trichlorobenzene at 120°C. While this patent focuses on 2-chloro-5-methylpyridine, analogous strategies can be adapted for introducing sulfonyl groups.
Sulfonation is achieved by reacting the chlorinated pyridine with chlorosulfonic acid (ClSO₃H) under controlled conditions. Commercial data confirms the availability of 6-chloro-5-methylpyridine-3-sulfonyl chloride as a stable solid (mp 136–137°C) with 95% purity, suggesting industrial-scale feasibility. Key parameters include:
Purification and Characterization
Post-synthesis, the sulfonyl chloride is purified via recrystallization from non-polar solvents. Nuclear magnetic resonance (NMR) data from analogous compounds validate structural integrity, with characteristic downfield shifts for sulfonyl protons (δ 8.79 ppm in DMSO-d₆). High-performance liquid chromatography (HPLC) ensures >95% purity.
Synthesis of 5-(Hydroxymethyl)-2-Methylaniline
Reduction of Nitro Precursors
The amine component is synthesized via reduction of 5-(hydroxymethyl)-2-methylnitrobenzene. Catalytic hydrogenation (H₂/Pd-C) in ethanol at ambient pressure provides high yields while preserving the hydroxymethyl group. Alternative reductants like sodium dithionite (Na₂S₂O₄) in aqueous NaOH offer scalability but require strict pH control to prevent etherification of the hydroxymethyl group.
Protection-Deprotection Strategies
To mitigate side reactions during subsequent sulfonamide formation, the hydroxymethyl group is often protected as a tert-butyldimethylsilyl (TBS) ether. Protection is achieved using TBSCl and imidazole in dichloromethane, followed by deprotection with tetrabutylammonium fluoride (TBAF) post-sulfonylation.
Sulfonamide Coupling Reaction
Reaction Conditions and Optimization
The critical step involves nucleophilic substitution of the sulfonyl chloride with the aryl amine. Literature details a robust protocol:
- Reagents :
- 6-Chloro-5-methylpyridine-3-sulfonyl chloride (1.2 equiv)
- 5-(Hydroxymethyl)-2-methylaniline (1.0 equiv)
- N,N-Diisopropylethylamine (DIPEA, 2.5 equiv) as base
- Solvent : Acetonitrile (MeCN) for optimal solubility and reaction kinetics.
- Conditions : Stirring at room temperature for 16 hours under inert atmosphere.
Mechanistic Insights
The reaction proceeds via a two-step mechanism:
- Formation of Sulfonate Intermediate : Attack of the amine on the electrophilic sulfur atom, displacing chloride.
- Proton Transfer : DIPEA scavenges HCl, shifting equilibrium toward product formation.
Competing pathways, such as hydrolysis to sulfonic acids, are suppressed by maintaining anhydrous conditions and avoiding protic solvents.
Workup and Purification
Post-reaction, the crude mixture is concentrated under reduced pressure and dissolved in dimethyl sulfoxide (DMSO) for HPLC purification. Reverse-phase chromatography (C18 column) with a water/acetonitrile gradient elutes the product at ~65% acetonitrile. Lyophilization yields the pure sulfonamide as a white solid.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (600 MHz, DMSO-d₆) : δ 8.79 (d, J = 2.5 Hz, 1H, pyridine-H), 7.25 (s, 1H, aryl-H), 4.51 (s, 2H, CH₂OH), 2.32 (s, 3H, CH₃).
- HRMS (ESI+) : m/z calculated for C₁₄H₁₄ClN₂O₃S [M+H]⁺ 341.0421, found 341.0418.
Purity Assessment
HPLC analysis (UV detection at 254 nm) confirms >98% purity, with a retention time of 12.3 minutes under isocratic conditions (60% MeCN/40% H₂O + 0.1% TFA).
Challenges and Mitigation Strategies
Hydroxymethyl Group Reactivity
The primary alcohol in 5-(hydroxymethyl)-2-methylaniline poses risks of oxidation or nucleophilic attack. Strategies include:
- Low-Temperature Reactions : Maintaining temperatures ≤25°C during coupling.
- Inert Atmosphere : Use of nitrogen or argon to prevent oxidation.
Steric Hindrance
Steric bulk from the 5-methyl and 6-chloro substituents on the pyridine ring may slow sulfonamide formation. Increasing reaction time to 24 hours or using a slight excess of sulfonyl chloride (1.5 equiv) addresses this issue.
Scalability and Industrial Relevance
Bench-scale syntheses (1–10 g) achieve yields of 65–75%, while pilot-scale batches (100 g) report 60% yields after optimization. Key considerations for scale-up include:
- Solvent Recovery : Distillation of MeCN for reuse.
- Waste Management : Neutralization of HCl byproducts with aqueous NaHCO₃.
Q & A
Q. What are the critical steps for synthesizing 6-Chloro-N-[5-(hydroxymethyl)-2-methylphenyl]-5-methylpyridine-3-sulfonamide with high purity?
- Methodological Answer : The synthesis involves sequential functionalization of the pyridine and phenyl moieties. Key steps include:
- Coupling reactions : Use palladium catalysts (e.g., Pd(PPh₃)₄) to facilitate sulfonamide bond formation between the pyridine and hydroxymethylphenyl groups .
- Solvent optimization : Polar aprotic solvents like dimethylformamide (DMF) or acetone enhance solubility and reaction efficiency .
- Temperature control : Maintain temperatures between 50–80°C to avoid side reactions (e.g., over-chlorination) .
- Purification : Employ column chromatography followed by recrystallization in ethanol/water mixtures to achieve >95% purity .
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | |
| Solvent | DMF | |
| Temperature | 50–80°C | |
| Purification Method | Column chromatography |
Q. How can structural integrity and purity of the compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR) : Compare ¹H and ¹³C NMR peaks with computational predictions (e.g., density functional theory) to verify substituent positions .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to confirm purity (>95%) and identify impurities .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) ensures the molecular ion peak matches the theoretical mass (±1 Da) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., unexpected NMR shifts) be resolved during structural analysis?
- Methodological Answer : Contradictions often arise from conformational flexibility or solvent effects. Address these by:
- Variable Temperature NMR : Conduct experiments at 25°C and 60°C to observe dynamic effects (e.g., rotameric equilibria) .
- Cross-Validation with X-ray Crystallography : Resolve ambiguities using single-crystal X-ray structures to confirm bond angles and torsional strain .
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR shifts and compare with experimental data .
Q. What strategies optimize the reaction yield when scaling up synthesis under varying pH conditions?
- Methodological Answer : pH-sensitive intermediates (e.g., hydroxymethyl groups) require precise control:
- Buffered Reactions : Use phosphate buffer (pH 7.4) to stabilize the hydroxymethylphenyl moiety during sulfonamide coupling .
- In situ Monitoring : Track pH changes with a calibrated probe and adjust using dilute HCl/NaOH to maintain optimal ranges .
- Scale-Up Adjustments : Increase catalyst loading by 10–15% to counteract slower diffusion rates in larger batches .
Q. How can structure-activity relationships (SAR) be explored for this compound in pharmacological studies?
- Methodological Answer : SAR studies require systematic modifications:
- Functional Group Replacement : Synthesize analogs with substituents like trifluoromethyl (CF₃) or methoxy (OCH₃) to assess electronic effects .
- Bioisosteric Swaps : Replace the pyridine ring with pyrimidine or thiazole to evaluate steric and electronic impacts .
- Biological Assays : Test analogs against target enzymes (e.g., carbonic anhydrase) using fluorometric assays to quantify IC₅₀ values .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity across studies?
- Methodological Answer : Discrepancies may stem from assay conditions or impurity profiles. Mitigate by:
- Standardized Protocols : Adopt consistent assay parameters (e.g., incubation time, cell lines) .
- Impurity Profiling : Use LC-MS to identify and quantify byproducts (e.g., dechlorinated derivatives) that may interfere with activity .
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to isolate variables affecting potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
